5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound characterized by a 1,3-dimethyl-1,3-diazinane-2,4,6-trione core conjugated to a substituted benzylidene group. The benzylidene substituent features a 3,6-dimethoxy-2-nitrophenyl moiety, which introduces electron-donating (methoxy) and electron-withdrawing (nitro) groups. This combination of substituents likely influences the compound’s electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
5-[(3,6-dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O7/c1-16-13(19)9(14(20)17(2)15(16)21)7-8-10(24-3)5-6-11(25-4)12(8)18(22)23/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYGMLCAJHDJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2[N+](=O)[O-])OC)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H14N4O5
- Molecular Weight : 306.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting signal transduction pathways.
- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It may reduce oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage associated with various diseases.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of several cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in cellular models. It reduces the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Data Tables
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces cytokine production |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups.
Case Study 2: Anticancer Efficacy
In a preclinical study involving human cancer cell lines (e.g., breast and prostate cancer), the compound showed IC50 values in the low micromolar range. Mechanistic studies revealed that it induces apoptosis via mitochondrial pathways.
Case Study 3: Anti-inflammatory Response
In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound led to a marked decrease in IL-6 and TNF-alpha levels. This suggests its potential as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Halogenated Derivatives
- 5-[(4-Bromophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 57270-85-6):
The 4-bromo substituent enhances lipophilicity and polarizability due to bromine’s large atomic radius. This may improve membrane permeability in biological systems compared to the nitro-methoxy analog. However, the absence of methoxy groups reduces solubility in polar solvents .
Heteroaromatic Derivatives
- 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS AGN-PC-0LPL96):
The indole group enables π-π stacking interactions and hydrogen bonding via its NH group. This may enhance binding affinity to proteins or nucleic acids, making it relevant in antimicrobial or anticancer research .
Methoxy-Substituted Derivatives
- This compound may exhibit improved solubility in organic solvents compared to nitro-containing analogs .
- 5-({4-[(3-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 477862-22-9):
The chlorophenyl-methoxy substituent introduces both steric bulk and moderate electron-withdrawing effects, which could balance solubility and reactivity .
Amino-Substituted Derivatives
- This property may enhance interactions with acidic residues in biological targets .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
